

taranabant comparative efficacy other anti-obesity drugs

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Compound Focus: Taranabant

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Taranabant at a Glance

Taranabant was a novel **cannabinoid-1 receptor (CB1R) inverse agonist** developed for weight management. Its development was halted, and it was never approved for market. The key details from a phase 1 study are summarized below.

Characteristic	Details
Mechanism of Action	Cannabinoid-1 Receptor (CB1R) Inverse Agonist [1]
Primary Effect	Not fully established; CB1R blockade aimed to reduce appetite and food intake.
Clinical Trial Phase	Phase 1 (Development discontinued) [1]
Key Pharmacokinetic Finding	No meaningful pharmacokinetic interaction when co-administered with phentermine [1]
Key Safety Finding	Coadministration with phentermine was well tolerated and did not result in significant changes in blood pressure or heart rate versus placebo in a short-term study [1]

Efficacy of Established Anti-Obesity Medications

For context, here is the efficacy data for some currently available or studied anti-obesity medications from clinical trials and real-world studies. This data illustrates the weight loss effects you could benchmark against.

Medication	Reported Weight Loss (Trial Data)	Reported Weight Loss (Real-World Data)
Liraglutide 3.0 mg	-5.6 kg to -5.9 kg (placebo-corrected) over 56 weeks [2]	58.1% of patients achieved $\geq 5\%$ weight loss at 6 months [3]
Semaglutide 2.4 mg	Not fully detailed in results; noted as highly effective [4] [5]	Not available in search results
Tirzepatide	-7.13 kg to -8.74 kg (vs. placebo) at various doses over ~ 52 weeks [6]	Not available in search results
Phentermine	Not available in search results	87.2% of patients achieved $\geq 5\%$ weight loss at 6 months [3]
Phentermine/Topiramate	Not available in search results	67.7% of patients achieved $\geq 5\%$ weight loss at 6 months [3]
Orlistat	-2.5 to -3.4 kg (vs. placebo) over 1-4 years [5]	50% of patients achieved $\geq 5\%$ weight loss at 6 months [3]

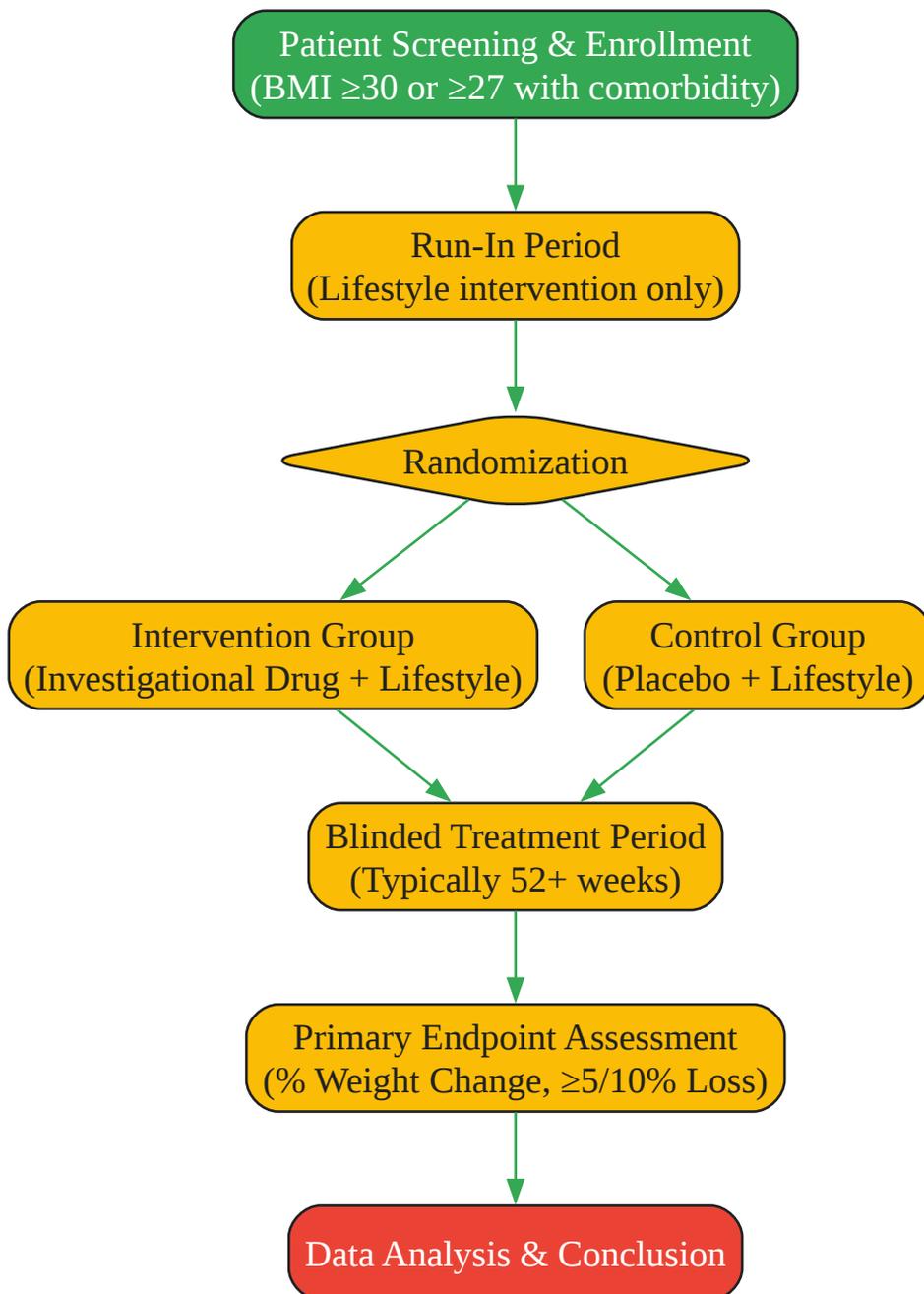
Common Experimental Protocols in Obesity Drug Development

The credibility of drug efficacy data hinges on the robustness of the clinical trial methodology. Here are the core elements of the experimental protocols used in the studies cited.

- 1. Study Design:** Most modern trials are **Randomized, Double-Blind, Placebo-Controlled Trials**, which is the gold standard for evaluating efficacy [7] [6] [8]. Some real-world evidence comes from **open-label trials** or **observational studies** [9] [3].

- **2. Participant Population:** Trials typically enroll adults with a **Body Mass Index (BMI) ≥ 30 kg/m²**, or **≥ 27 kg/m² with at least one weight-related comorbidity** (e.g., hypertension, type 2 diabetes, dyslipidemia) [2] [5].
- **3. Intervention and Comparator:**
 - **Intervention:** The drug under investigation, often with a forced dose-titration schedule to improve gastrointestinal tolerability (e.g., liraglutide is titrated from 0.6 mg to 3.0 mg over several weeks) [8] [2].
 - **Comparator:** A **placebo** is the most common comparator. Some trials may use an **active comparator** (another approved drug) to assess relative efficacy [6] [3].
- **4. Concomitant Therapy:** All participants receive a standardized **lifestyle intervention**, including a **reduced-calorie diet (typically a 500 kcal/day deficit)** and advice on **increased physical activity (e.g., ≥ 150 minutes/week)** [2] [5].
- **5. Primary Outcome Measures:**
 - **Absolute Change in Body Weight (kg).**
 - **Percentage Change in Body Weight from Baseline.**
 - **Proportion of patients achieving $\geq 5\%$ and $\geq 10\%$ weight loss** [2] [3].
- **6. Study Duration:** Short-term efficacy is often measured at **6 months**, while long-term sustainability of weight loss is assessed in trials lasting **one year or more** [2] [5].

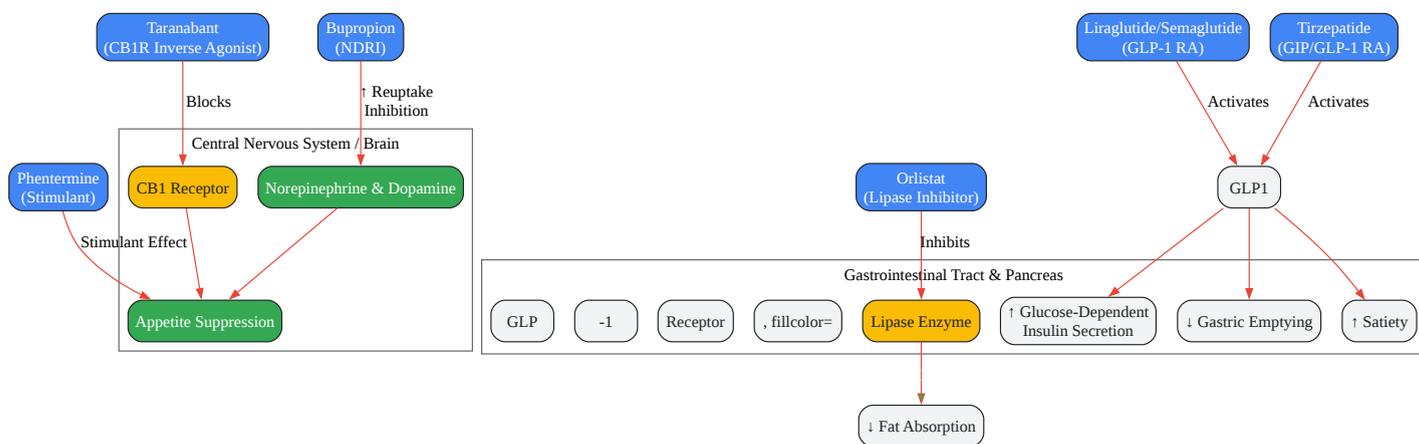
The following diagram illustrates the workflow of a typical Phase 3 clinical trial for an anti-obesity medication.



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Mechanisms of Action of Weight Management Drugs

Different drug classes act on distinct pathways in the body to regulate weight. The diagram below summarizes the primary mechanisms for the medications discussed.



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I hope this structured guide provides a solid foundation for your comparative analysis. The lack of late-stage clinical data for **taranabant** is a significant limitation.

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